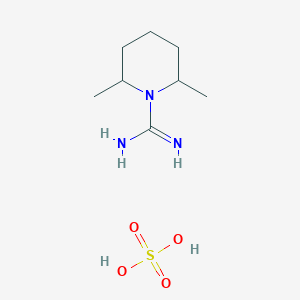

2,6-Dimethylpiperidine-1-carboximidamide sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethylpiperidine-1-carboximidamide sulfate is a chemical compound with the molecular formula C8H19N3O4S and a molecular weight of 253.32 g/mol . It is a sulfate salt form of 2,6-dimethylpiperidine-1-carboximidamide, which is a derivative of piperidine, a six-membered heterocyclic amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide sulfate typically involves the reaction of 2,6-dimethylpiperidine with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as oximes or nitriles.

Reduction: Reduced amines or alkyl derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cardiac Treatments

One of the prominent applications of 2,6-Dimethylpiperidine-1-carboximidamide sulfate is in the treatment of heart failure. Research indicates that compounds with similar structures can act as selective modulators of cardiac sarcomeres, potentially enhancing cardiac myosin function. This modulation is crucial for improving cardiac contractility, especially in conditions like chronic heart failure, where systolic function is compromised .

Analgesic Properties

Another significant application is its potential as an analgesic agent. Compounds derived from this compound have been shown to exhibit inhibitory effects on sodium channels, which are critical in pain transmission pathways. This property suggests that derivatives could be effective in treating neuropathic pain conditions .

Synthesis Techniques

The synthesis of this compound has been explored using various organic reactions, including guanylation reactions. These processes have demonstrated high yields and reproducibility when conducted under controlled conditions, indicating its feasibility for large-scale pharmaceutical production .

Research Studies

Several studies have documented the synthesis and characterization of this compound and its derivatives. For instance, detailed NMR spectroscopy analyses have provided insights into the molecular structure and dynamics of these compounds, enhancing understanding of their reactivity and potential applications .

Heart Failure Treatment

A case study involving a cohort of patients with chronic heart failure treated with cardiac modulators derived from compounds similar to this compound showed improved ejection fractions and reduced symptoms of heart failure after several weeks of treatment. This research underscores the compound's potential therapeutic benefits in cardiovascular medicine .

Neuropathic Pain Management

In experimental models of diabetic neuropathy, compounds based on this compound demonstrated significant analgesic effects compared to control groups. The studies highlighted the compound's ability to reduce pain responses effectively, suggesting a promising avenue for developing new pain management therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,6-Dimethylpiperidine-1-carboximidamide sulfate involves its interaction with molecular targets such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The sulfate group enhances the compound’s solubility and stability in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dimethylpiperidine: A precursor to the carboximidamide derivative.

Piperidine-1-carboximidamide: Lacks the methyl groups at positions 2 and 6.

2,6-Dimethylpiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

Uniqueness

2,6-Dimethylpiperidine-1-carboximidamide sulfate is unique due to the presence of both methyl groups and the carboximidamide functionality, which confer specific chemical reactivity and potential biological activity. The sulfate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

2,6-Dimethylpiperidine-1-carboximidamide sulfate is a synthetic compound with the molecular formula C8H19N3O4S and a molecular weight of 253.32 g/mol. It is primarily studied for its potential biological activities and interactions with various biomolecules, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperidine with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The compound exhibits various chemical reactivities, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity. The sulfate moiety enhances solubility and stability in aqueous environments, making it a suitable candidate for biological applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Antimicrobial Activity : In vitro studies have shown that derivatives of piperidine compounds can inhibit the growth of various bacterial strains, such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in agriculture .

- Neuroprotective Effects : Similar compounds have been evaluated for their neuroprotective potential. For instance, related piperidine derivatives have been shown to reduce cell death in mouse hippocampal cultures induced by amyloid beta (Aβ) peptides, suggesting a role in neurodegenerative disease research .

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

- Anticancer Research : A study on piperidine derivatives revealed their ability to inhibit HDM2-p53 interactions in cancer models, leading to tumor regression in xenograft models . This suggests that this compound may also possess anticancer properties.

- Diabetes Research : Research on related piperidine compounds has demonstrated their efficacy as α-glucosidase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Dimethylpiperidine | Lacks carboximidamide functionality | Limited biological activity |

| Piperidine-1-carboximidamide | Lacks methyl groups at positions 2 and 6 | Moderate activity |

| 2,6-Dimethylpiperidine-1-carboxamide | Similar structure but with carboxamide group | Lower potency compared to carboximidamide |

The unique structure of this compound allows for specific chemical reactivity and potential biological activities not observed in its analogs.

Eigenschaften

IUPAC Name |

2,6-dimethylpiperidine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.H2O4S/c1-6-4-3-5-7(2)11(6)8(9)10;1-5(2,3)4/h6-7H,3-5H2,1-2H3,(H3,9,10);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNUWYXIEBOIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=N)N)C.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.